

# A Spectroscopic Comparative Analysis of N-tert-Butylbenzamide and Its Analogues

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## Compound of Interest

Compound Name: **N-tert-Butylbenzamide**

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This guide presents a detailed spectroscopic comparison of **N-tert-Butylbenzamide** and its structurally related analogues: Benzamide, N-Methylbenzamide, and N-Ethylbenzamide. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive benchmark for these compounds. The objective is to elucidate the impact of N-alkylation on the spectroscopic features of the benzamide scaffold, offering valuable insights for compound identification, structural confirmation, and quality control in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **N-tert-Butylbenzamide** and its selected analogues. Mass spectrometry data, providing the molecular weight, is also included for a comprehensive comparison.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\delta$ , ppm in  $\text{CDCl}_3$ )

Compound	Aromatic Protons (ppm)	N-H Proton (ppm)	Alkyl Protons (ppm)
N-tert-Butylbenzamide	7.70 (m, 2H), 7.45-7.37 (m, 3H)[1]	5.97 (br s, 1H)[1]	1.46 (s, 9H)[1]
Benzamide	~7.8 (m, 2H), ~7.5-7.4 (m, 3H)	~6.0 (br s, 2H)	-
N-Methylbenzamide	~7.7 (m, 2H), ~7.4 (m, 3H)	~6.3 (br s, 1H)	3.0 (d, 3H)
N-Ethylbenzamide	~7.7 (d, 2H), ~7.4 (m, 3H)	~6.1 (br s, 1H)	3.5 (q, 2H), 1.25 (t, 3H)

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\delta$ , ppm in  $\text{CDCl}_3$ )

Compound	C=O (ppm)	Aromatic C (ppm)	Alkyl C (ppm)
N-tert-Butylbenzamide	166.9[1]	135.8, 131.0, 128.4, 126.6[1]	51.5, 28.8[1]
Benzamide	~169.5	~134.1, 131.6, 128.5, 127.2	-
N-Methylbenzamide	~168.3	~134.8, 131.3, 128.4, 126.8	26.8
N-Ethylbenzamide	~167.5	~134.9, 131.3, 128.5, 126.8	35.1, 14.8

Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ )

Compound	N-H Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )
N-tert-Butylbenzamide	3332[1]	1643[1]
Benzamide	~3360, ~3170	~1655
N-Methylbenzamide	~3320	~1640
N-Ethylbenzamide	~3310	~1638

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
N-tert-Butylbenzamide	C <sub>11</sub> H <sub>15</sub> NO	177.24[2]	177 (M+), 122, 105, 77, 57
Benzamide	C <sub>7</sub> H <sub>7</sub> NO	121.14[3]	121 (M+), 105, 77
N-Methylbenzamide	C <sub>8</sub> H <sub>9</sub> NO	135.16	135 (M+), 105, 77
N-Ethylbenzamide	C <sub>9</sub> H <sub>11</sub> NO	149.19[4]	149 (M+), 105, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, depending on sample concentration.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### Solid Sample Analysis (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the solid benzamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: An FT-IR spectrometer is used for analysis.

- Data Acquisition:
  - Background Scan: Record a background spectrum of the empty sample compartment.
  - Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

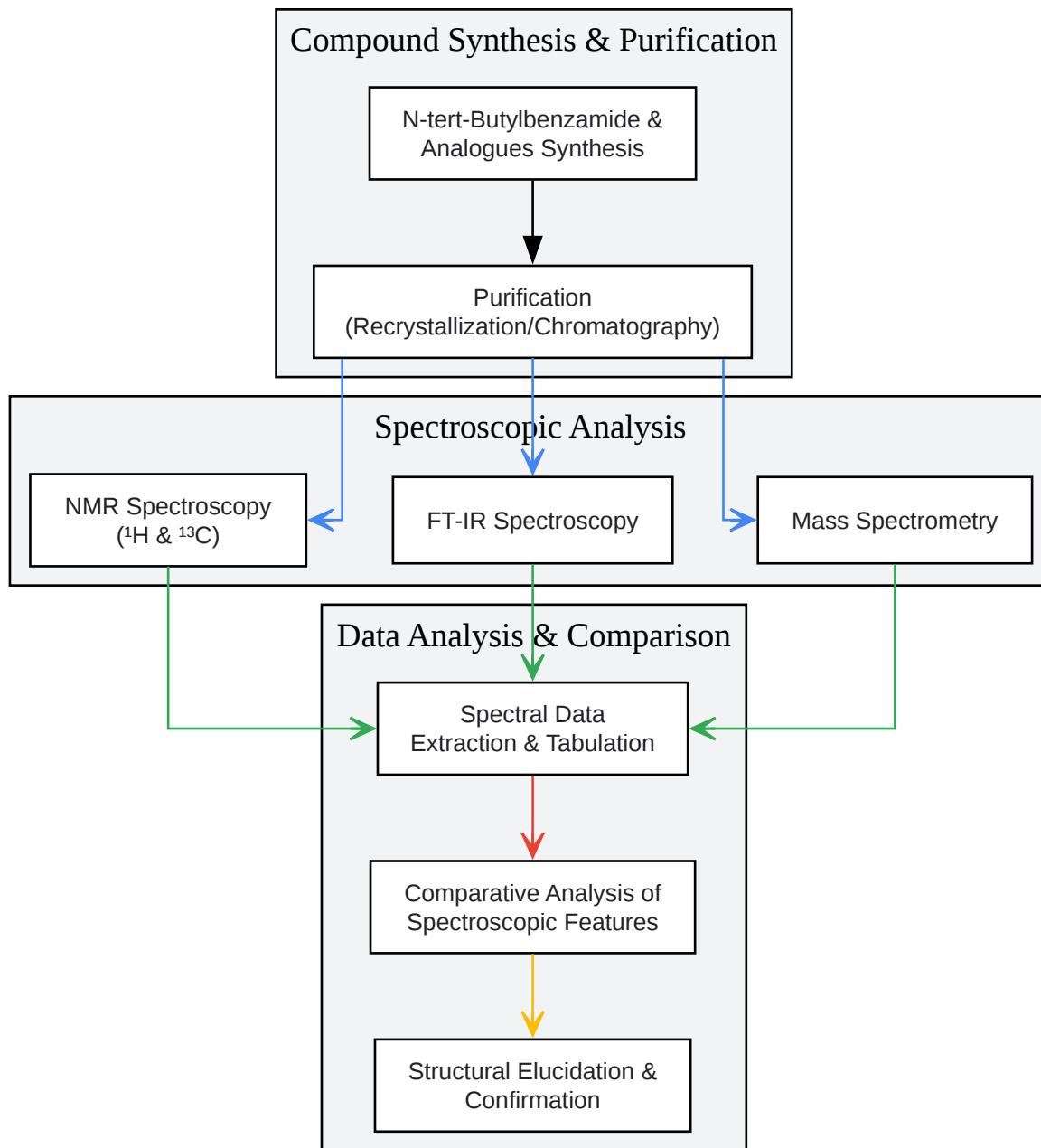
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- Instrumentation: A mass spectrometer equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) analyzer is used.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
- Data Interpretation: The molecular ion peak (M<sup>+</sup>) confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For benzamides, a characteristic fragment at m/z 105 corresponding to the benzoyl cation is typically observed.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of amide analogues.



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Caption: General workflow for spectroscopic comparison of amide analogues.

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## References

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